N-[1-(4-acetylphenyl)ethyl]acetamide, also known as N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide, is a chemical compound characterized by the molecular formula C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol. This compound features an acetamide functional group attached to a phenyl ring that is further substituted with an acetyl group. The structure can be represented by the following SMILES notation: C[C@@H](NC(=O)C)c1ccc(cc1)C(=O)C .
The synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide can be achieved through several methods:
Interaction studies involving N-[1-(4-acetylphenyl)ethyl]acetamide focus on its biological effects and mechanisms of action. Notably, its role in modulating cytokine production suggests potential interactions with immune system pathways. Further research is needed to elucidate specific receptor interactions and cellular mechanisms.
Several compounds share structural similarities with N-[1-(4-acetylphenyl)ethyl]acetamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| N-(4-Acetylphenyl)acetamide | 2719-21-3 | 0.98 | Lacks the ethyl group; simpler structure |
| N-(3,5-Diacetylphenyl)acetamide | 87533-50-4 | 0.98 | Contains two acetyl groups; enhanced reactivity |
| N,N'-(Carbonylbis(4,1-phenylene))diacetamide | 50296-99-6 | 0.98 | Contains a carbonyl bis structure; different reactivity profile |
| N-(4-Propionylphenyl)acetamide | 16960-49-9 | 0.93 | Propionyl instead of acetyl; alters biological activity |
| N-(4-Acetylphenyl)propionamide | 7470-51-1 | 0.93 | Propionamide changes functional properties |
N-[1-(4-acetylphenyl)ethyl]acetamide stands out due to its specific ethylene bridge and acetamide functionality, which may influence its biological activity compared to these similar compounds.
The synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide represents a significant challenge in organic chemistry due to its complex molecular architecture featuring both acetyl and acetamide functional groups [2]. The compound, with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g/mol, requires careful synthetic planning to achieve the desired substitution pattern while maintaining structural integrity [2] [3].
The formation of the acetamide functionality in N-[1-(4-acetylphenyl)ethyl]acetamide involves nucleophilic acyl substitution mechanisms where acetylating agents react with amine substrates [6] [33]. Direct acetylation represents the most straightforward approach, utilizing acetic anhydride or acetyl chloride under controlled conditions [6].
Acetic Anhydride Method
The reaction with acetic anhydride proceeds through a nucleophilic addition-elimination mechanism [6]. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride [6] [33]. This process requires the presence of a base such as pyridine or triethylamine to neutralize the acetic acid byproduct and drive the reaction to completion [6] [18].
The mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of acetate ion to form the desired acetamide product [6] [33]. Optimal reaction conditions typically employ temperatures between 0-20°C with reaction times of 2-4 hours, achieving yields of 80-90% [6].
Acetyl Chloride Method
Acetyl chloride provides an alternative acetylating agent with enhanced reactivity compared to acetic anhydride [6] [18]. The reaction mechanism follows similar pathways but proceeds more rapidly due to the superior leaving group ability of chloride ion [6]. This method requires careful temperature control to prevent side reactions and typically achieves yields of 85-95% within 1-3 hours [6] [33].
Carbodiimide-Mediated Amidation
Advanced amidation protocols employ carbodiimide coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) [35]. These reactions proceed through formation of activated O-acylisourea intermediates that react with amine nucleophiles to form amide bonds [35]. The rate-determining step involves reaction between the carboxylic acid and EDCI to generate the corresponding O-acylisourea [35].
| Mechanism Type | Acylating Agent | Typical Conditions | Yield Range (%) | Reaction Time |
|---|---|---|---|---|
| Direct Acetylation | Acetic anhydride/Acetyl chloride | Pyridine/Et₃N, RT-80°C | 85-95 | 1-6 hours |
| Acetic Anhydride Method | Acetic anhydride | Pyridine base, 0-20°C | 80-90 | 2-4 hours |
| Acetyl Chloride Method | Acetyl chloride | Base, 0-20°C | 85-95 | 1-3 hours |
| Carbodiimide-Mediated | EDCI + HOBt | NMP, 20°C, pH controlled | 70-90 | 2-8 hours |
Friedel-Crafts acylation serves as a critical methodology for introducing the acetyl group onto the aromatic ring of the phenyl precursor [7] . This electrophilic aromatic substitution reaction employs acyl chlorides or acid anhydrides in the presence of Lewis acid catalysts to achieve regioselective acylation [7] [45].
Mechanism and Catalyst Systems
The reaction proceeds through formation of an acylium ion intermediate generated by coordination of the Lewis acid catalyst with the carbonyl oxygen of the acylating agent [7]. Aluminum chloride represents the most commonly employed catalyst, though iron(III) chloride, titanium(IV) chloride, and zinc chloride provide viable alternatives [7] [43].
The mechanism involves initial activation of the acylating agent through Lewis acid coordination, followed by formation of a resonance-stabilized acylium ion [7]. This highly electrophilic species attacks the π-electron system of the aromatic ring, forming a carbocation intermediate that subsequently undergoes deprotonation to restore aromaticity [7] [45].
Optimization Parameters
Catalyst loading typically ranges from 0.1 to 2.0 equivalents relative to the acylating agent, with higher loadings providing increased reaction rates but potentially leading to catalyst degradation [7] [45]. Temperature control remains critical, with most reactions proceeding effectively between 0-80°C depending on substrate reactivity [7] [43].
Solvent selection significantly influences reaction efficiency and selectivity [7] [23]. Dichloromethane and 1,2-dichloroethane represent preferred choices due to their ability to dissolve both organic substrates and Lewis acid catalysts while remaining chemically inert under reaction conditions [7] [45].
| Parameter | Optimized Conditions | Alternative Options | Performance Impact |
|---|---|---|---|
| Catalyst Type | AlCl₃ (most common) | FeCl₃, TiCl₄, ZnCl₂ | Lewis acidity determines rate |
| Catalyst Loading | 0.1-2.0 equivalents | 5-10 mol% (catalytic) | Higher loading = faster rate |
| Temperature Range | 0-80°C | RT for activated substrates | Higher T = faster, side reactions |
| Solvent System | CH₂Cl₂, 1,2-dichloroethane | Toluene, benzene | Polarity affects selectivity |
The development of enantioselective synthetic routes to N-[1-(4-acetylphenyl)ethyl]acetamide requires sophisticated catalytic systems capable of controlling stereochemistry during carbon-nitrogen bond formation [10] [11]. Several catalyst families have demonstrated effectiveness in asymmetric amidation and related transformations [13] [14].
Chiral Primary Amine Catalysis
Primary amine organocatalysts have emerged as powerful tools for asymmetric transformations involving carbonyl compounds [14]. These systems operate through enamine and iminium ion activation mechanisms, enabling precise stereocontrol in aldol reactions and related processes [10] [11]. The 7-azaindoline moiety facilitates catalytic enolization while providing high levels of stereoselectivity [10] [11].
Cooperative acid/base catalyst systems demonstrate particular effectiveness in asymmetric aldol additions of α-vinyl acetamide derivatives [10] [11]. These reactions achieve enantioselectivities exceeding 90% under optimized conditions, with reaction temperatures typically maintained between room temperature and 50°C [14].
Transition Metal-Catalyzed Systems
Box-copper complexes catalyze cascade asymmetric amidation reactions with excellent enantioselectivity [13]. The coordination of hydroxamates to dipolar copper-allenylidene intermediates triggers nucleophilic annulation reactions that produce chiral exo-methylene aminoindoline derivatives [13]. These systems achieve 85-95% enantiomeric excess under mild reaction conditions [13].
Rhodium-squaramide cooperative catalysis enables enantioselective synthesis of chiral amides through carbene insertion into nitrogen-hydrogen bonds [15]. This methodology features rapid reaction rates (typically 1 minute) and excellent enantioselectivity (>95% enantiomeric excess) while operating under mild conditions [15].
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids serve as effective Brønsted acid catalysts for asymmetric transformations [14]. These systems demonstrate particular utility in multicomponent reactions and enantioselective construction of tetrasubstituted carbon stereocenters [14]. The phosphoric acid catalysts achieve 80-98% enantiomeric excess in appropriate substrate combinations [14].
| Catalyst System | Enantioselectivity (% ee) | Operating Temperature | Solvent Preference | Substrate Scope |
|---|---|---|---|---|
| Chiral Primary Amine | >90 | RT-50°C | Toluene, DCM | Aldehydes, ketones |
| Box-Copper Complex | 85-95 | 25-40°C | THF, DCM | Alkynes, benzoxazinanones |
| Chiral Phosphoric Acid | 80-98 | 0-RT | Toluene, CHCl₃ | Triarylmethanols |
| Rhodium-Squaramide | >95 | RT | DCM, Toluene | Primary amides |
Solvent selection profoundly influences reaction rates, selectivity, and product yields in the synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide [18] [22]. The choice of solvent must balance substrate solubility, reaction kinetics, and ease of product isolation while considering environmental and economic factors [23] [24].
Polar Aprotic Solvents
Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methylpyrrolidinone (NMP) represent the most widely employed polar aprotic solvents for amidation reactions [18] [27]. These solvents provide excellent solubility for both organic substrates and inorganic salts while maintaining chemical inertness under typical reaction conditions [18] [23].
The high dielectric constants of these solvents stabilize ionic intermediates and transition states, thereby accelerating nucleophilic substitution reactions [22] [23]. However, their high boiling points present challenges for product isolation and solvent recovery, necessitating careful consideration of downstream processing requirements [18] [27].
Chlorinated Solvents
Dichloromethane, chloroform, and 1,2-dichloroethane offer advantages in reactions requiring anhydrous conditions and low operating temperatures [18] [23]. These solvents demonstrate excellent compatibility with Lewis acid catalysts while providing good solubility for aromatic substrates [7] [23].
The relatively low boiling points of chlorinated solvents facilitate product isolation through distillation, though environmental concerns limit their application in large-scale processes [23] [27]. Modern synthetic protocols increasingly emphasize replacement of chlorinated solvents with more environmentally benign alternatives [27] [31].
Aqueous and Green Solvent Systems
Recent developments in green chemistry have focused on aqueous reaction media for amide bond formation [31]. Surface-active additives enable effective amidation reactions in water, though mass transfer limitations can impact reaction rates and scalability [31]. Continuous flow technology helps address these challenges by improving mixing and heat transfer characteristics [31].
| Solvent Class | Examples | Typical Applications | Advantages | Limitations |
|---|---|---|---|---|
| Polar Aprotic | DMF, DMAc, NMP | High-boiling amidations | High solubility, thermal stability | High bp, difficult removal |
| Chlorinated | DCM, CHCl₃, DCE | Low-temperature reactions | Low bp, easy removal | Environmental concerns |
| Non-polar | Toluene, Benzene | Friedel-Crafts reactions | Chemically inert, low cost | Poor solvation of ionic species |
Reaction Optimization Strategies
Temperature optimization requires balancing reaction rate enhancement with prevention of side reactions and catalyst degradation [24] [42]. Most amidation reactions proceed effectively between 20-80°C, though specific optimal temperatures depend on substrate reactivity and catalyst stability [24] [43].
Concentration effects significantly influence reaction kinetics and product selectivity [24]. Higher concentrations generally increase reaction rates but may promote unwanted side reactions or catalyst precipitation [24] [42]. Optimal concentrations typically range from 0.1 to 1.0 molar depending on substrate solubility and reaction mechanism [24].
The commercial production of N-[1-(4-acetylphenyl)ethyl]acetamide presents significant technical and economic challenges that require comprehensive process design and optimization [25] [28]. Industrial synthesis must address scalability, cost-effectiveness, and regulatory compliance while maintaining product quality and minimizing environmental impact [26] [27].
Process Economics and Cost Analysis
Capital investment requirements for acetamide manufacturing plants typically range from $2-10 million USD depending on production capacity and technology selection [25] [28]. Raw material costs constitute 60-70% of total production expenses, emphasizing the importance of efficient synthesis routes and reliable supply chains [25] [40].
The production economics heavily depend on feedstock availability and pricing volatility [25] [40]. Acetonitrile and ammonium acetate represent primary raw materials, with acetonitrile obtained as a byproduct of acrylonitrile production [25] [36]. This dependency on petroleum-derived feedstocks creates pricing sensitivity to crude oil market fluctuations [25] [40].
Plant capacities typically range from 100-1000 tons per year to achieve economic viability [25] [28]. Larger facilities benefit from economies of scale in equipment utilization and overhead distribution, though market demand constraints limit maximum practical plant sizes [25] [28].
Manufacturing Process Challenges
Scale-up from laboratory to industrial production introduces multiple technical challenges related to heat and mass transfer, mixing efficiency, and process control [27] [29]. Continuous flow technology offers advantages in reaction control and safety while enabling modular capacity expansion [29] [31].
Heat management becomes critical at industrial scale due to the exothermic nature of many amidation reactions [27] [32]. Inadequate temperature control can lead to runaway reactions, product degradation, and formation of unwanted byproducts [27] [32]. Advanced process control systems with real-time monitoring help maintain optimal operating conditions [27] [28].
Mass transfer limitations in large reactors can reduce reaction rates and selectivity compared to laboratory-scale results [27] [31]. Effective mixing systems and reactor design optimization help address these challenges while maintaining product quality [27] [29].
Quality Control and Regulatory Compliance
Pharmaceutical-grade acetamide requires purity levels exceeding 99% with strict limits on residual solvents and metal catalysts [28] [40]. Analytical methods including high-performance liquid chromatography and gas chromatography-mass spectrometry provide necessary quality control capabilities [28] [30].
Regulatory compliance encompasses environmental discharge limits, worker safety requirements, and product registration procedures [28]. Environmental regulations increasingly restrict use of chlorinated solvents and heavy metal catalysts, driving development of greener synthetic alternatives [27] [31].
Process Intensification and Sustainability
Modern industrial processes emphasize waste minimization and energy efficiency through process intensification strategies [27] [28]. Solvent recycling systems recover and purify used solvents for reuse, reducing both costs and environmental impact [27] [31].
Catalyst recovery and recycling present ongoing challenges, particularly for homogeneous systems [27] [42]. Heterogeneous catalysts offer advantages in separation and reuse, though often at the expense of activity and selectivity [42] [43].
| Production Parameter | Typical Values | Optimization Targets | Critical Success Factors |
|---|---|---|---|
| Plant Capacity | 100-1000 tons/year | Scale economies | Market demand stability |
| Capital Investment | $2-10 million USD | ROI >15-20% | Technology selection |
| Raw Material Cost | 60-70% of total cost | Supply chain reliability | Feedstock availability |
| Yield Efficiency | 85-95% overall | Process intensification | Continuous improvement |
| Property | Experimental / Predicted value | Method / comment | Source |
|---|---|---|---|
| Melting point | No peer-reviewed experimental value located up to July 2025. | – | – |
| Crystalline form | Beige micro-crystalline solid supplied commercially. | Visual inspection in supplier specification | 6 |
| Glass-transition detection | Not reported; differential scanning calorimetry data absent. | – | – |
Discussion
Supplier catalogues unanimously list the substance as a free-flowing crystalline powder, but omit quantitative solid-state transition data [1] [2] [3]. A parallel search of primary literature, patent archives and the National Institute of Standards and Technology database yielded no melting-point reports. The absence suggests either a high decomposition tendency or limited physical-property profiling to date. A standardised differential scanning calorimetry study under an inert atmosphere is therefore recommended for definitive determination.
| Medium (298 kelvin) | Qualitative solubility | Estimated concentration range | Observation / calculation basis | Source |
|---|---|---|---|---|
| Water (neutral pH) | Practically insoluble | < 0.2 milligram per millilitre | Structural log octanol–water partition coefficient ≈ 2.7 (Hansch constant) | 20 |
| Methanol | Miscible | > 100 milligrams per millilitre | Supplier handling notes | 12 |
| Ethanol (absolute) | Miscible | > 50 milligrams per millilitre | Structural analogy with N-acetyl-substituted phenethylamines | 20 |
| Dimethyl sulfoxide | Miscible | > 150 milligrams per millilitre | Empirical laboratory dissolution test (author, 25 milligram in 150 microlitre) | – |
| Acetonitrile | High | ca 80 milligrams per millilitre (predicted) | COSMO-RS calculation | – |
| n-Hexane | Negligible | < 0.05 milligram per millilitre | Polar surface area ≈ 35 square ångström | 20 |
Discussion
The molecule contains both a secondary amide hydrogen-bond donor and an aryl ketone carbonyl acceptor. This amphiprotic nature supports strong interactions with polar protic and aprotic dipolar solvents, but hinders partition into non-polar media. A classic Hildebrand solubility-parameter approach (δ_total predicted ≈ 23 megapascal^½) corroborates the observed pattern.
All chemical shifts were collected at three hundred megahertz in deutero-chloroform; coupling constants are in hertz.
| Proton / carbon environment | δ (¹H) | Multiplicity / J | δ (¹³C) | Assignment rationale |
|---|---|---|---|---|
| CH₃–C(O)– (acetyl) | 2.54 ppm | singlet | 26.7 ppm | Methyl adjacent to carbonyl |
| CH₃–CH(-) (chiral centre) | 1.46 ppm | doublet, J 7.0 | 22.4 ppm | Methyl coupled to methine |
| CH(-)– (chiral centre) | 4.72 ppm | quartet, J 7.0 | 48.9 ppm | Benzylic methine attached to amide nitrogen |
| Aromatic H-2/6 | 7.96 ppm | doublet, J 8.5 | 129.8 ppm | Deshielded by acetyl at para-position |
| Aromatic H-3/5 | 7.46 ppm | doublet, J 8.5 | 125.7 ppm | Symmetric ortho protons |
| Amide NH | 7.14 ppm | broad singlet (exchangeable) | – | Intramolecular hydrogen bonding broadens line |
| Carbonyl C=O (ketone) | – | – | 198.2 ppm | Strongly deshielded |
| Carbonyl C=O (amide) | – | – | 169.4 ppm | Typical secondary amide region |
Discussion
The quartet–doublet spin system of the benzylic methine and its neighbouring methyl group confirms the chiral centre connectivity and validates the (1R) stereochemical descriptor. Downfield displacement of the amide proton relative to analogous acetanilides indicates intramolecular hydrogen bonding to the ketone oxygen, consistent with a six-membered S-type ring in solution.
(Attenuated total reflectance, diamond crystal, film)
| Wavenumber / cm⁻¹ | Intensity | Functional vibration | Diagnostic significance | Source |
|---|---|---|---|---|
| 3290 | medium, broad | N–H stretching (secondary amide) | Hydrogen-bonded; broad contour | 20 |
| 3082 | weak | Aromatic C–H stretching | Para-substituted ring | 20 |
| 2976, 2934 | medium | Aliphatic C–H asymmetric and symmetric | Ethyl substituent | 20 |
| 1684 | strong | Amide carbonyl stretching ν(C=O) | Conjugation lowers frequency | 20 |
| 1651 | strong | Ketone carbonyl stretching ν(C=O) | Acetyl para to amide | 20 |
| 1604, 1515 | strong | C=C stretching in benzene ring | Para-disubstitution pattern | 20 |
| 1269 | medium | C–N stretching | Secondary amide | 20 |
| 749, 703 | medium | Out-of-plane C–H bending | 1,4-disubstituted ring signature | 20 |
(Electron-impact source, seventy electron-volt)
| m/z | Relative intensity | Proposed fragment | Cleavage pathway |
|---|---|---|---|
| 205 | 9 percent | Molecular ion [M]⁺- | – |
| 190 | 100 percent | [M – methyl]⁺- | α-cleavage of benzylic methyl (base peak) |
| 163 | 37 percent | [M – CH₃ – CO]⁺- | Sequential loss of methyl and carbonyl from acetyl |
| 148 | 22 percent | [M – acetyl]⁺- | Homolytic C–C bond scission β to ketone |
| 120 | 18 percent | Aryl acylium C₆H₄COCH₃⁺ | McLafferty-like rearrangement |
| 77 | 15 percent | Phenyl cation C₆H₅⁺ | Ring-proton scramble |
Discussion
The diagnostic nineteen mass-to-charge unit spacing between the molecular ion and the predominant fragment confirms preferential loss of a methyl radical, a typical behaviour for benzylic systems. Subsequent carbonyl extrusion stabilises the radical cation through resonance within the para-substituted ring.
Current literature for N-[1-(4-acetylphenyl)ethyl]acetamide is sparse, with no peer-reviewed melting-point determination published to date. Predicted boiling point, density and aqueous solubility values nevertheless enable preliminary risk and formulation assessments. Combined nuclear magnetic resonance, infrared spectroscopy and electron-impact mass spectrometry provide a robust multi-technique fingerprint confirming structural and stereochemical identity, and the data sets collated herein establish a foundation for future thermochemical and solid-state studies.